molecular formula C36H30Cl2P2Pt B076907 cis-Dichlorobis(triphenylphosphine)platinum(II) CAS No. 14056-88-3

cis-Dichlorobis(triphenylphosphine)platinum(II)

Cat. No.: B076907
CAS No.: 14056-88-3
M. Wt: 790.6 g/mol
InChI Key: XAFJSPPHVXDRIE-UHFFFAOYSA-L
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Description

cis-Dichlorobis(triphenylphosphine)platinum(II) , with the chemical formula PtCl₂(PPh₃)₂, is a versatile organometallic compound extensively utilized as a precursor and catalyst in both industrial processes and academic research. This coordination complex is characterized as a white or off-white crystalline powder that decomposes at approximately 310°C . Applications & Research Value: • Catalysis: This compound serves as a highly effective catalyst for key organic transformations, including hydrosilylation and wax oil catalytic cracking, facilitating the formation of silicon-carbon bonds . • Synthetic Reagent: It is a primary starting material for the synthesis of diverse platinum complexes, enabling the study of structure-activity relationships. Related trans-platinum complexes have demonstrated significant antiproliferative activity against human tumor cell lines, including those resistant to cisplatin, and can induce apoptosis and inhibit topoisomerase II, providing a valuable research tool for investigating novel anticancer mechanisms . • Materials Science: The compound is employed in platinum plating processes and the synthesis of advanced materials . Handling & Safety: This product is hygroscopic and should be stored in a sealed, dry environment . It may cause skin and eye irritation (H315-H319) and may cause respiratory irritation (H335) . For Research Use Only. This product is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

dichloroplatinum;triphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H15P.2ClH.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFJSPPHVXDRIE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pt]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30Cl2P2Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

790.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10199-34-5, 14056-88-3, 15604-36-1
Record name Dichlorobis(triphenylphosphine)platinum
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Record name trans-Dichlorobis(triphenylphosphine)platinum(II)
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Record name Dichlorobis(triphenylphosphine)platinum(II)
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Preparation Methods

Procedure and Conditions

  • Reactants :

    • K2PtCl4K_2PtCl_4 (1 equiv) and PPh3PPh_3 (2 equiv) are combined in ethanol or dichloromethane under inert atmosphere.

    • The mixture is refluxed for 6–12 hours, during which the solution transitions from orange to yellow.

  • Isolation :

    • The product precipitates as a yellow solid upon cooling, which is filtered, washed with cold ethanol, and dried under vacuum.

    • Yield: 70–85% (dependent on solvent purity and reaction time).

Mechanistic Insights

The reaction proceeds through a two-step mechanism:

  • Ligand substitution : K2PtCl4K_2PtCl_4 reacts with PPh3PPh_3 to form an intermediate dichloridoplatinum(II) species.

  • Reduction : The platinum center is reduced from +2 to 0, followed by re-oxidation to stabilize the cis-configuration.

Key Analytical Data :

ParameterValueSource
Melting Point≥300°C (decomposition)
SolubilityInsoluble in H₂O; slightly soluble in CHCl₃
FT-IR (Pt-Cl stretch)320–340 cm⁻¹

Ligand Substitution from Platinum(II) Dimethyl Complexes

An alternative route involves ligand exchange reactions using dimethylplatinum(II) precursors. This method is less common but offers insights into the steric and electronic factors influencing cis-configuration stability.

Experimental Protocol

  • Reactants :

    • cis-Dimethylbis(triphenylphosphine)platinum(II) (PtMe2(PPh3)2PtMe_2(PPh_3)_2) is treated with HCl gas in toluene at 60°C.

  • Reaction Dynamics :

    • Gradual substitution of methyl groups by chloride ligands occurs, preserving the cis-geometry due to the strong trans-influence of PPh3PPh_3.

    • Yield: ~65% (lower due to competing side reactions).

Comparative Analysis

This method is less efficient than the K2PtCl4K_2PtCl_4 route but is valuable for mechanistic studies. The steric bulk of PPh3PPh_3 impedes isomerization to the trans-form, ensuring high cis-selectivity.

Halogen Exchange Reactions

Fluoride and chloride exchange reactions have been explored to modify the ligand environment. For instance, treatment of cis-dichlorobis(triphenylphosphine)platinum(II) with anhydrous HF yields mixed chloro-fluoro complexes, though this primarily serves derivatization rather than direct synthesis.

Key Observations

  • Reaction with HF :

    • PtCl2(PPh3)2+2HFPtClF(PPh3)2+HClPtCl_2(PPh_3)_2 + 2HF \rightarrow PtClF(PPh_3)_2 + HCl.

    • The product retains cis-geometry, confirmed by 31^{31}P NMR.

Industrial-Scale Synthesis and Optimization

Industrial protocols emphasize cost efficiency and scalability. A representative method involves:

  • Continuous Flow Reactors :

    • K2PtCl4K_2PtCl_4 and PPh3PPh_3 are fed into a ethanol-water mix at 80°C, with real-time monitoring of Pt concentration.

    • Yield: >90% with automated filtration.

  • Purification :

    • Recrystallization from toluene/hexane mixtures enhances purity to >99.95% .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: cis-Dichlorobis(triphenylphosphine)platinum(II) can undergo substitution reactions where the chloride ligands are replaced by other ligands such as amines or phosphines.

    Oxidation and Reduction: The compound can participate in redox reactions, where the platinum center undergoes changes in oxidation state.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, phosphines, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.

Major Products:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C36H30Cl2P2Pt\text{C}_{36}\text{H}_{30}\text{Cl}_2\text{P}_2\text{Pt}
  • Molecular Weight : 790.56 g/mol
  • Structure : The compound features a square planar geometry with two chloride ions and two triphenylphosphine ligands arranged in a cis configuration.

Catalysis in Organic Reactions

cis-Dichlorobis(triphenylphosphine)platinum(II) serves as a catalyst in various organic transformations, including:

  • Hydrogenation : It facilitates the addition of hydrogen to unsaturated organic compounds, making it useful in the synthesis of saturated products.
  • Hydrosilylation : The compound catalyzes the reaction between silanes and alkenes, producing siloxanes and silanes.
  • Carbon-Carbon Coupling Reactions : It plays a role in reactions such as Suzuki and Heck coupling, which are essential for forming complex organic molecules.
Reaction TypeDescription
HydrogenationAddition of hydrogen to unsaturated compounds
HydrosilylationReaction between silanes and alkenes
Carbon-Carbon CouplingFormation of C-C bonds via palladium coupling

The compound exhibits potential biological activity, particularly in cancer research. Its interactions with biomolecules suggest possible mechanisms for therapeutic applications:

  • DNA Interaction : Similar to other platinum-based drugs, cis-Dichlorobis(triphenylphosphine)platinum(II) can form adducts with DNA, potentially leading to antitumor effects.
  • Cellular Studies : Research indicates its ability to influence cellular pathways, making it a candidate for further studies in targeted cancer therapies.

Industrial Applications

In industrial settings, this platinum complex is utilized for:

  • Platinum Plating : It is employed in electroplating processes to produce platinum coatings on various substrates.
  • Synthesis of Other Platinum Complexes : The compound acts as a precursor for synthesizing more complex platinum-based catalysts and materials.

Case Studies

  • Hydrosilylation Studies :
    A study highlighted the efficiency of cis-Dichlorobis(triphenylphosphine)platinum(II) in catalyzing hydrosilylation reactions under mild conditions, showcasing its utility in synthesizing siloxane polymers .
  • Antitumor Activity Research :
    Research demonstrated that this compound interacts with DNA to form cross-links similar to those formed by cisplatin, leading to cytotoxic effects on cancer cells. This opens avenues for developing new anticancer agents based on its structure .
  • Catalytic Performance :
    Comparative studies showed that cis-Dichlorobis(triphenylphosphine)platinum(II) outperforms other platinum complexes in specific carbon-carbon coupling reactions, indicating its superior catalytic properties .

Mechanism of Action

The mechanism of action of cis-Dichlorobis(triphenylphosphine)platinum(II) involves coordination to target molecules through its platinum center. The compound can form coordination bonds with nucleophiles, leading to various chemical transformations. In biological systems, it can interact with DNA and proteins, potentially leading to therapeutic effects .

Comparison with Similar Compounds

trans-Dichlorobis(triphenylphosphine)platinum(II)

The trans isomer (trans-[PtCl₂(PPh₃)₂]) differs structurally in ligand arrangement, resulting in distinct reactivity. While the cis isomer facilitates ligand substitution due to the labile chloride ligands, the trans configuration often exhibits reduced catalytic activity. For example, cis-[PtCl₂(PPh₃)₂] is preferred in oxidative addition reactions, whereas the trans isomer is less reactive in such processes .

Property cis-[PtCl₂(PPh₃)₂] trans-[PtCl₂(PPh₃)₂]
Ligand arrangement Cl and PPh₃ in cis Cl and PPh₃ in trans
Catalytic activity High (e.g., C–C coupling) Low
Solubility Slightly soluble in CHCl₃ Similar to cis isomer

cis-Dichlorobis(triphenylphosphite)platinum(II)

Replacing triphenylphosphine (PPh₃) with triphenylphosphite (P(OPh)₃) alters the electronic properties of the complex. The phosphite ligand is a weaker σ-donor and stronger π-acceptor compared to PPh₃, which reduces the electron density at the Pt center. This modification impacts catalytic efficiency in reactions like alkene hydrogenation. The molecular weight increases to 886.56 g/mol (C₃₆H₃₀Cl₂O₆P₂Pt), and the compound is less thermally stable .

Platinum Complexes with Smaller Phosphine Ligands

Complexes like cis-dichlorobis(triethylphosphine)platinum(II) ([(C₂H₅)₃P]₂PtCl₂) and cis-dichlorobis(trimethylphosphine)platinum(II) feature smaller, more electron-donating ligands. These compounds have lower molecular weights (e.g., 470.23 g/mol for the triethylphosphine analog) and higher solubility in non-polar solvents like benzene .

Cisplatin (cis-Diamminedichloroplatinum(II))

Cisplatin (cis-[PtCl₂(NH₃)₂]) is a widely used anticancer drug. Unlike cis-[PtCl₂(PPh₃)₂] , which is hydrophobic and used in catalysis, cisplatin is water-soluble and interacts with DNA via hydrolysis of chloride ligands. Key differences include:

Property cis-[PtCl₂(PPh₃)₂] Cisplatin
Ligands PPh₃ and Cl⁻ NH₃ and Cl⁻
Solubility Organic solvents Water (limited)
Primary application Catalysis Anticancer therapy
Toxicity Low (non-therapeutic) High (nephrotoxic)

Dichloro(1,5-cyclooctadiene)platinum(II)

This complex (PtCl₂(COD)) features a labile cyclooctadiene (COD) ligand, making it highly reactive in catalytic cycles. It has a higher platinum content (52.1% vs. 24.2% in cis-[PtCl₂(PPh₃)₂] ) and is soluble in dichloromethane. Its applications include hydrosilylation and cross-coupling reactions .

Biological Activity

cis-Dichlorobis(triphenylphosphine)platinum(II) (commonly referred to as cis-Pt(PPh₃)₂Cl₂) is a platinum(II) complex that has garnered significant attention in medicinal chemistry, particularly for its potential anticancer properties. This compound is structurally similar to cisplatin, a well-known chemotherapeutic agent, but with distinct biological activities and mechanisms of action. This article provides a comprehensive overview of the biological activity of cis-Dichlorobis(triphenylphosphine)platinum(II), including its interaction with DNA, antiproliferative effects, and mechanisms of action.

  • Molecular Formula : C₃₆H₃₀Cl₂P₂Pt
  • Molecular Weight : 790.57 g/mol
  • CAS Number : 15604-36-1

The biological activity of cis-Dichlorobis(triphenylphosphine)platinum(II) is primarily attributed to its ability to form covalent bonds with DNA, leading to interference with DNA replication and transcription processes. The mechanism can be summarized as follows:

  • DNA Binding : The compound forms DNA adducts, which are crucial for its cytotoxic effects. Studies indicate that the binding affinity to DNA is lower than that of cisplatin, but it still exhibits significant interaction.
  • Topoisomerase II Inhibition : The complex has been shown to inhibit topoisomerase II, an enzyme critical for DNA unwinding during replication. This inhibition can lead to the stabilization of cleavable complexes and induce apoptosis in cancer cells .
  • Mitochondrial Targeting : There is evidence suggesting that cis-Dichlorobis(triphenylphosphine)platinum(II) can induce mitochondrial membrane depolarization, contributing to its apoptotic effects .

Antiproliferative Activity

The antiproliferative effects of cis-Dichlorobis(triphenylphosphine)platinum(II) have been evaluated in various cancer cell lines. Notably, it has demonstrated significant cytotoxicity against ovarian carcinoma cells, including those resistant to conventional platinum-based therapies.

Case Studies

  • Ovarian Carcinoma Resistance :
    • In studies involving A2780 and A2780cis cell lines (cisplatin-resistant), cis-Dichlorobis(triphenylphosphine)platinum(II) exhibited an IC₅₀ value comparable to that of cisplatin but with a distinct mechanism involving topoisomerase II inhibition .
    • Table 1 summarizes the cytotoxic effects observed in various studies:
Cell LineIC₅₀ (µM)Mechanism of Action
A278010DNA binding and topoisomerase II inhibition
A2780cis15DNA adduct formation and mitochondrial targeting
HeLa12Apoptosis via mitochondrial pathway
  • Mechanistic Studies :
    • A study highlighted that the complex could effectively bind to salmon testes DNA, achieving a maximum binding capacity after 24 hours, which was significantly lower than that observed for cisplatin .

Structure-Activity Relationship

The structural configuration of cis-Dichlorobis(triphenylphosphine)platinum(II), particularly the cis arrangement of the chloride ligands and the bulky triphenylphosphine groups, plays a crucial role in its reactivity and biological activity. The steric hindrance provided by the triphenylphosphine ligands influences both the binding affinity to biological targets and the overall cytotoxic profile .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing cis-Dichlorobis(triphenylphosphine)platinum(II), and how do reaction conditions influence yield and purity?

  • The compound is typically synthesized via ligand substitution reactions, such as the reduction of platinum(IV) precursors in the presence of triphenylphosphine (PPh₃) or by reacting K₂PtCl₄ with excess PPh₃ under controlled temperatures (60–80°C) in ethanol. Yield optimization requires strict anhydrous conditions to prevent hydrolysis and side reactions . Purity is confirmed using elemental analysis and NMR spectroscopy, with recrystallization from chloroform or dichloromethane improving crystallinity .

Q. How is the cis-configuration of the complex validated experimentally?

  • X-ray crystallography is the gold standard for confirming the cis geometry, as seen in solvated structures (e.g., chloroform or acetone solvates) . Spectroscopic methods like ³¹P NMR are also used: the cis isomer exhibits a single phosphorus resonance due to equivalent PPh₃ ligands, whereas trans isomers show splitting . IR spectroscopy can corroborate coordination via shifts in ν(Pt-Cl) and ν(P-P) bands .

Q. What are the primary catalytic applications of this complex in organic synthesis?

  • The complex is widely used in hydrosilylation reactions, where it catalyzes the addition of Si-H bonds to alkenes or alkynes. Its efficacy stems from the labile Cl⁻ ligands, which facilitate substrate binding and turnover. Reaction optimization often involves tuning solvent polarity (e.g., toluene vs. THF) and temperature (80–120°C) to balance activity and stability .

Advanced Research Questions

Q. How do solvent and counterion choices in precursor complexes affect the reactivity of cis-Dichlorobis(triphenylphosphine)platinum(II) in catalytic cycles?

  • Solvent polarity influences the dissociation of Cl⁻ ligands, which is critical for generating active catalytic species. For example, polar aprotic solvents (e.g., DMSO) stabilize ionic intermediates, while nonpolar solvents favor neutral pathways. Counterions (e.g., K⁺ vs. Na⁺) in precursor salts can alter solubility and ligand exchange kinetics, as shown in kinetic studies of hydrosilylation .

Q. What computational methods are most effective for modeling the oxidative addition/reductive elimination steps mediated by this platinum complex?

  • Density Functional Theory (DFT) with relativistic pseudopotentials (e.g., LANL2DZ for Pt) accurately models Pt-P and Pt-Cl bond dynamics. Studies highlight the importance of scalar relativistic corrections for Pt’s core electrons. Mechanistic insights, such as the energy barriers for Cl⁻ dissociation, guide experimental design for optimizing catalytic turnover .

Q. How can contradictions between spectroscopic data and crystallographic results for this complex be resolved?

  • Discrepancies may arise from solvent effects or dynamic processes in solution (e.g., fluxionality). For example, variable-temperature NMR can detect ligand exchange processes that mask inequivalent PPh₃ environments. Combining solid-state (XRD) and solution (NMR, UV-Vis) data ensures comprehensive structural validation .

Q. What safety protocols are critical when handling this complex, given its respiratory toxicity and combustibility?

  • Use N95 masks, gloves, and fume hoods to avoid inhalation of fine particles (WGK 3 hazard). Storage in airtight containers under inert gas (N₂/Ar) prevents degradation. Spills require neutralization with sodium bicarbonate and disposal as hazardous waste .

Methodological Considerations Table

Research AspectKey TechniquesReferences
Synthesis Ligand substitution, recrystallization
Structural Analysis XRD, ³¹P NMR, IR
Catalysis Kinetic profiling, solvent screening
Computational Modeling DFT with relativistic corrections

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